2-Hydroxyphytanoyl-CoA

Phytanic acid metabolism Alpha-oxidation Peroxisomal disorders

2-Hydroxyphytanoyl-CoA (C41H74N7O18P3S, monoisotopic mass 1077.40239) is a multi-methyl-branched fatty acyl-CoA that functions as the obligate first intermediate in the alpha-oxidation of phytanic acid. Generated from phytanoyl-CoA via the action of phytanoyl-CoA 2-hydroxylase (PAHX/PHYH), this compound undergoes subsequent cleavage by 2-hydroxyphytanoyl-CoA lyase (HACL1) to yield pristanal and formyl-CoA.

Molecular Formula C41H74N7O18P3S
Molecular Weight 1078.1 g/mol
Cat. No. B1249771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyphytanoyl-CoA
Synonymsalpha-hydroxyphytanoyl-CoA
hydroxyphytanoyl-CoA
hydroxyphytanoyl-coenzyme A
Molecular FormulaC41H74N7O18P3S
Molecular Weight1078.1 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
InChIInChI=1S/C41H74N7O18P3S/c1-25(2)11-8-12-26(3)13-9-14-27(4)15-10-16-28(5)32(50)40(54)70-20-19-43-30(49)17-18-44-38(53)35(52)41(6,7)22-63-69(60,61)66-68(58,59)62-21-29-34(65-67(55,56)57)33(51)39(64-29)48-24-47-31-36(42)45-23-46-37(31)48/h23-29,32-35,39,50-52H,8-22H2,1-7H3,(H,43,49)(H,44,53)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t26?,27?,28?,29-,32?,33-,34-,35+,39-/m1/s1
InChIKeyWNVFJMYPVBOLKV-YLNUKALLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyphytanoyl-CoA: Critical Intermediate in Phytanic Acid Alpha-Oxidation Pathway for Peroxisomal Metabolism Research


2-Hydroxyphytanoyl-CoA (C41H74N7O18P3S, monoisotopic mass 1077.40239) is a multi-methyl-branched fatty acyl-CoA that functions as the obligate first intermediate in the alpha-oxidation of phytanic acid [1]. Generated from phytanoyl-CoA via the action of phytanoyl-CoA 2-hydroxylase (PAHX/PHYH), this compound undergoes subsequent cleavage by 2-hydroxyphytanoyl-CoA lyase (HACL1) to yield pristanal and formyl-CoA [2]. The compound is structurally distinguished by the 2-hydroxy group on the phytanoyl backbone, which is essential for the carbon-carbon bond cleavage step that shortens the branched fatty acid by one carbon atom, enabling subsequent beta-oxidation [3].

Why 2-Hydroxyphytanoyl-CoA Cannot Be Replaced by Phytanoyl-CoA, 2-Hydroxyphytanic Acid, or Other Acyl-CoA Analogs


Substitution of 2-hydroxyphytanoyl-CoA with structurally adjacent compounds fails due to three fundamental biochemical constraints. First, phytanoyl-CoA lacks the 2-hydroxy group required for lyase-catalyzed cleavage and is a substrate for an entirely different enzyme (PAHX) with distinct cofactor requirements (Fe(II)/2-oxoglutarate) [1]. Second, the free acid analog 2-hydroxyphytanic acid follows an alternative, less efficient decarboxylation pathway that generates 2-ketophytanic acid rather than pristanal and produces substantially lower yields of pristanic acid [2]. Third, the lyase enzyme (HACL1) displays stringent substrate recognition—while it accepts a range of 2-hydroxy-3-methylacyl-CoAs, it exhibits pronounced chain-length specificity with KM values varying over 15-fold among homologs, and the enzyme is absolutely dependent on thiamine pyrophosphate (TPP) and Mg2+, cofactors not required for other steps in the alpha-oxidation cascade [3]. Generic substitution therefore invalidates both enzyme activity measurements and pathway flux determinations.

Quantitative Comparative Evidence for 2-Hydroxyphytanoyl-CoA: Enzyme Substrate Efficiency, Pathway Preference, and Cofactor Dependence


2-Hydroxyphytanoyl-CoA Generates 3.3-Fold Higher Pristanic Acid Yield Than Free Acid Form in Human Liver Homogenates

In human liver homogenate assays, 2-hydroxyphytanoyl-CoA produced pristanic acid in substantially higher amounts compared with its free acid counterpart 2-hydroxyphytanic acid [1]. The CoA thioester form bypasses the 2-ketophytanic acid intermediate entirely and channels substrate directly into the productive pristanic acid-forming pathway, a critical distinction for accurate in vitro modeling of physiological alpha-oxidation [2].

Phytanic acid metabolism Alpha-oxidation Peroxisomal disorders

NAD+ Stimulation Distinguishes 2-Hydroxyphytanoyl-CoA-Dependent Pristanal Formation from NAD+-Independent 2-Ketophytanic Acid Pathway

Pristanal formation from 2-hydroxyphytanoyl-CoA is stimulated by NAD+, with subsequent oxidation to pristanic acid occurring in an NAD+-dependent reaction [1]. In contrast, when 2-hydroxyphytanic acid is used as substrate, 2-ketophytanic acid formation is NAD+-independent and only trace pristanic acid is produced [2]. This cofactor dependence differential provides an unambiguous biochemical signature distinguishing the physiological pathway from the alternative route.

Enzyme cofactor specificity Aldehyde dehydrogenase Metabolic flux analysis

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Exhibits 15-Fold Substrate Preference for 16-Carbon Chain vs Longer Homologs

Purified 2-hydroxyphytanoyl-CoA lyase from rat liver peroxisomes demonstrates pronounced substrate discrimination based on acyl chain length [1]. The enzyme exhibits a KM of 15 μM for 2-hydroxy-3-methylhexadecanoyl-CoA (C16), whereas activity on 2-hydroxyoctadecanoyl-CoA (C18) is significantly reduced [2]. This selectivity ensures that 2-hydroxyphytanoyl-CoA, with its 16-carbon backbone, is the preferred physiological substrate.

Substrate specificity Enzyme kinetics Thiamine pyrophosphate-dependent lyases

Lyase Activity Requires Thiamine Pyrophosphate and Mg2+, Cofactors Not Needed for Preceding Hydroxylase Step

The cleavage of 2-hydroxyphytanoyl-CoA by 2-hydroxyphytanoyl-CoA lyase (HACL1) exhibits absolute dependence on thiamine pyrophosphate (TPP) and Mg2+ [1]. This represents the first and only TPP-dependent step identified in mammalian alpha-oxidation, a feature absent from the preceding PAHX-catalyzed hydroxylation (which requires Fe(II) and 2-oxoglutarate) and from the subsequent pristanal dehydrogenase reaction [2]. Omission of TPP from assay mixtures completely abolishes lyase activity.

Cofactor dependency Peroxisomal enzyme characterization Alpha-oxidation enzymology

HACL1 Exhibits Stereospecific (R)-Enantiomer Production, Distinguishing It from Non-Stereoselective Acyl-CoA Hydrolases

Recombinant FLAG-tagged human HACL1 expressed in CHO cells demonstrates stereospecific production of (R)-enantiomers from 2-hydroxyphytanoyl-CoA substrates [1]. This stereochemical fidelity is a defining characteristic of the peroxisomal alpha-oxidation pathway and contrasts with the non-stereoselective or alternative stereopreference of other acyl-CoA cleaving enzymes [2].

Stereochemistry Enantioselective catalysis Chiral lipid metabolism

Phytanoyl-CoA Hydroxylase Discriminates 3-Methyl-Branched Substrates from 2-Methyl or Straight-Chain Analogs

Phytanoyl-CoA 2-hydroxylase (PAHX) exhibits strict positional specificity, hydroxylating only 3-methyl-branched acyl-CoA esters and showing no detectable activity toward 2-methyl-branched or long-chain straight-chain acyl-CoA esters [1]. This substrate discrimination ensures that 2-hydroxyphytanoyl-CoA is generated exclusively from the correct branched-chain precursor, a property with direct clinical relevance given that PAHX deficiency causes Refsum disease [2].

Substrate specificity Phytanoyl-CoA hydroxylase (PAHX) Refsum disease

Validated Research Applications for 2-Hydroxyphytanoyl-CoA Based on Quantitative Comparative Evidence


In Vitro HACL1/2-HPCL Enzyme Activity Assays Requiring Physiologically Accurate Substrate

Quantitative measurement of 2-hydroxyphytanoyl-CoA lyase (HACL1/HPL) activity in tissue homogenates or purified enzyme preparations. This compound is the authentic substrate, generating pristanal and formyl-CoA with a KM of 15 μM for the 16-carbon homolog and absolute dependence on TPP and Mg2+ [1]. The free acid analog 2-hydroxyphytanic acid follows a different decarboxylation pathway and produces approximately 3-fold lower pristanic acid yields, making it unsuitable for accurate lyase activity quantification [2].

Alpha-Oxidation Pathway Flux Studies in Peroxisomal Disorder Research

Investigation of phytanic acid alpha-oxidation pathway integrity in fibroblasts from patients with peroxisomal disorders including Refsum disease, Zellweger syndrome, and rhizomelic chondrodysplasia punctata [1]. The compound's NAD+-dependent conversion to pristanal distinguishes the physiological peroxisomal pathway from the alternative microsomal route that produces 2-ketophytanic acid. This pathway bifurcation is essential for accurate diagnosis of specific enzyme deficiencies [2].

Thiamine Pyrophosphate-Dependent Enzyme Characterization and Inhibitor Screening

Characterization of TPP-dependent carbon-carbon bond cleavage enzymes, including structure-activity relationship studies and inhibitor screening campaigns. HACL1 is the only mammalian peroxisomal TPP-dependent lyase identified to date, and 2-hydroxyphytanoyl-CoA is its cognate substrate [1]. Assays using this compound can assess the effects of thiamine deficiency or TPP-analog inhibitors on alpha-oxidation, which cannot be evaluated using the preceding pathway intermediate phytanoyl-CoA [2].

Stereospecific Lipid Metabolism and Chiral Analytical Method Development

Development of stereochemically defined analytical methods for branched-chain fatty acid metabolism, leveraging HACL1's demonstrated stereospecific production of (R)-enantiomers from 2-hydroxyphytanoyl-CoA [1]. This compound serves as the authentic substrate for generating chirally defined pristanal and downstream pristanic acid standards, a capability not provided by non-stereoselective acyl-CoA hydrolases or alternative substrates [2].

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